molecular formula C21H26N2O3S B2816618 N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide CAS No. 338962-62-2

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide

Cat. No.: B2816618
CAS No.: 338962-62-2
M. Wt: 386.51
InChI Key: ZJENFHXZUJSIBP-UHFFFAOYSA-N
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Description

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is a complex organic compound with the molecular formula C19H25N3O2S This compound is characterized by its unique structure, which includes a mesitylmethyl group, a sulfanyl linkage, and a nitrobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the mesitylmethyl sulfanyl intermediate: This step involves the reaction of mesitylmethyl chloride with a thiol compound under basic conditions to form the mesitylmethyl sulfanyl intermediate.

    Alkylation: The intermediate is then alkylated with 2-methylpropyl bromide in the presence of a strong base to form the desired alkylated product.

    Nitration: The alkylated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.

    Amidation: Finally, the nitro compound is reacted with an amine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules.

Comparison with Similar Compounds

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide can be compared with similar compounds such as:

    N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitropyridinamine: This compound has a pyridine ring instead of a benzene ring, which can affect its chemical reactivity and biological activity.

    N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzamide: This compound lacks the carboxamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14-9-15(2)19(16(3)10-14)12-27-21(4,5)13-22-20(24)17-7-6-8-18(11-17)23(25)26/h6-11H,12-13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJENFHXZUJSIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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